![molecular formula C25H32N2O3 B3446554 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide](/img/structure/B3446554.png)
1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide
Overview
Description
1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide, also known as TTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. TTM is a derivative of the benzophenone family and has a unique structure that makes it a promising candidate for use in various fields of research.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide involves the generation of singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive species that can cause damage to cellular components, leading to cell death. 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has been shown to be highly effective in generating singlet oxygen, making it a promising candidate for use in PDT.
Biochemical and Physiological Effects:
1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide can induce apoptosis in cancer cells, leading to their death. 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide is its ease of synthesis, making it a viable option for large-scale production. 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide is also highly stable, making it easy to store and transport. However, 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has limited solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are a number of potential future directions for the use of 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide in scientific research. One area of interest is in the development of new photosensitizers for use in PDT. 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has shown promising results in this area and further research could lead to the development of more effective photosensitizers. Another potential area of research is in the development of 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide-based therapies for the treatment of inflammatory diseases.
Conclusion:
In conclusion, 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide, or 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide, is a chemical compound that has gained significant attention in the field of scientific research. 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has a unique structure that makes it a promising candidate for use in various areas of research, including photodynamic therapy and the treatment of inflammatory diseases. Further research is needed to fully understand the potential of 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide and to develop new applications for this promising compound.
Scientific Research Applications
1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has been extensively studied for its potential application in various areas of scientific research. One of the most promising applications of 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of photosensitizing agents to destroy cancer cells. 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has been shown to be an effective photosensitizer in PDT, making it a potential candidate for the treatment of cancer.
properties
IUPAC Name |
1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O3/c1-17-6-11-22(30-5)21(16-17)26-23(28)18-12-14-27(15-13-18)24(29)19-7-9-20(10-8-19)25(2,3)4/h6-11,16,18H,12-15H2,1-5H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIJKJAKDIUOBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-Butyl-benzoyl)-piperidine-4-carboxylic acid (2-methoxy-5-methyl-phenyl)-amide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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